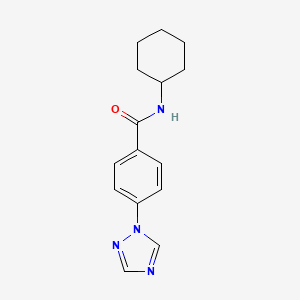
5-bromo-N-(4-fluorophenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(4-fluorophenyl)pyridine-3-carboxamide, also known as BFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFP is a pyridine derivative that has a bromo and fluorophenyl group attached to it. This compound is of interest to researchers due to its unique properties and potential applications in drug discovery, medicinal chemistry, and other fields.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(4-fluorophenyl)pyridine-3-carboxamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of various enzymes and proteins that are involved in the progression of diseases such as cancer and Alzheimer's. This compound has also been found to have potential as an inhibitor of various kinases that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to have potential as an anti-cancer agent due to its ability to inhibit the growth and proliferation of cancer cells. This compound has also been found to have potential as a neuroprotective agent due to its ability to inhibit the aggregation of beta-amyloid proteins that are involved in the progression of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-bromo-N-(4-fluorophenyl)pyridine-3-carboxamide is its potential as a lead compound in drug discovery. This compound has been found to have a wide range of potential applications in various fields. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the research and development of 5-bromo-N-(4-fluorophenyl)pyridine-3-carboxamide. One potential future direction is the development of new derivatives of this compound that have improved solubility and bioavailability. Another potential future direction is the study of the structure-activity relationship of this compound and its derivatives to identify compounds with improved potency and selectivity. Additionally, the development of new assays and experimental techniques to study the mechanism of action of this compound could lead to the discovery of new targets for drug development.
Synthesemethoden
The synthesis of 5-bromo-N-(4-fluorophenyl)pyridine-3-carboxamide involves the reaction of 5-bromo-3-chloropyridine with 4-fluoroaniline in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting compound is then purified using various techniques such as recrystallization or column chromatography. The overall yield of the synthesis is around 50-60%.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(4-fluorophenyl)pyridine-3-carboxamide has a wide range of potential applications in various fields. One of the most significant applications of this compound is in the field of drug discovery. This compound has been found to have potential as a lead compound in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. This compound has also been used as a tool compound in the study of various biological processes such as protein-protein interactions and enzyme inhibition.
Eigenschaften
IUPAC Name |
5-bromo-N-(4-fluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN2O/c13-9-5-8(6-15-7-9)12(17)16-11-3-1-10(14)2-4-11/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGCRXZVYPFWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B7477565.png)
![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B7477578.png)

![N-[(3-chlorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7477586.png)
![Methyl 1-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B7477600.png)
![N-[2-(4-acetylanilino)-2-oxoethyl]-4-(trifluoromethyl)benzamide](/img/structure/B7477608.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B7477623.png)
![Butyl 4-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate](/img/structure/B7477634.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B7477644.png)
![4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7477649.png)
![2-[(5-Bromo-2-oxo-1,2-dihydropyridin-1-yl)methyl]benzonitrile](/img/structure/B7477656.png)
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7477661.png)
![4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7477673.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7477688.png)